16-Nitroxystearate

Overview

Description

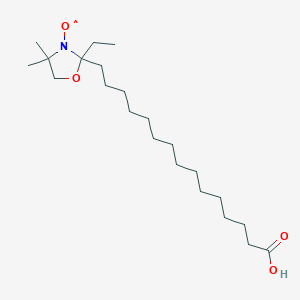

16-Nitroxystearate (chemical formula: C₁₈H₃₅NO₄, molecular weight: 384.581 g/mol) is a nitroxylated derivative of stearic acid, characterized by a nitroxy (-O-NO₂) group at the 16th carbon position of its alkyl chain . It is cataloged in the HMDB database (ID: HMDB0246923) as a metabolite of interest, though its biological roles and applications remain understudied compared to other fatty acid derivatives .

Preparation Methods

Historical Context and Early Synthesis Challenges

The initial synthesis of 16-nitroxystearate involved the condensation of methyl keto stearate with 2-amino-2-methyl propanol, followed by oxidation to generate the stable nitroxide radical. Early methods, however, suffered from critically low yields (1–3%), primarily due to inefficient reaction kinetics and side reactions . These protocols required excess reagents and large reaction volumes, which diluted reactant concentrations and hindered mass action-driven progress . Furthermore, the instability of intermediates under ambient conditions exacerbated yield limitations, necessitating stringent temperature control and inert atmospheres.

Modern Synthesis: Improved Yield Through Reaction Volume Optimization

A breakthrough in this compound synthesis was achieved by drastically reducing reaction volumes, which amplified reactant concentrations and accelerated the rate of the condensation step . The revised protocol proceeds as follows:

Reaction Overview

-

Starting Materials :

-

Methyl keto stearate (1 equiv)

-

[¹⁵N]2-amino-2-methyl propanol (1.05 equiv)

-

Solvent: Anhydrous toluene (minimized volume)

-

-

Conditions :

-

Temperature: 80–90°C

-

Duration: 12–16 hours under nitrogen atmosphere

-

-

Oxidation :

-

The intermediate hydroxylamine is oxidized using m-chloroperbenzoic acid (mCPBA) to yield the nitroxide radical.

-

Key Optimization Parameters

By reducing the solvent volume by 70% compared to traditional methods, the improved approach achieves a 50% yield —a 16-fold increase over prior techniques . This adjustment leverages the law of mass action, ensuring stoichiometric interactions between reactants while minimizing side pathways.

Mechanistic Insights and Side Reactions

The synthesis hinges on the nucleophilic attack of the amine group on the carbonyl carbon of methyl keto stearate, forming a hemiaminal intermediate. Subsequent dehydration yields the oxazolidine ring, which is oxidized to the nitroxide radical. Key side reactions include:

-

Over-oxidation : Excessive mCPBA can degrade the nitroxide to a ketone.

-

Hydrolysis : Residual moisture hydrolyzes the methyl ester, necessitating anhydrous conditions .

Scalability and Industrial Relevance

The optimized method’s efficiency makes it suitable for large-scale production. Key considerations for industrial adaptation include:

-

Catalyst Recycling : Exploring heterogeneous catalysts to reduce costs.

-

Continuous Flow Systems : Mitigating exothermicity risks during oxidation.

Applications in Biophysical Research

This compound’s primary application lies in ESR spectroscopy, where it reports on membrane fluidity and protein insertion depths . For instance, studies on complement protein interactions with erythrocyte membranes revealed that C5b-9 complex binding reduces lipid mobility, as detected by restricted nitroxide radical motion .

Chemical Reactions Analysis

Types of Reactions: 16-Nitroxystearate undergoes several types of chemical reactions, including:

Oxidation: The nitroxide group can be oxidized to form oxoammonium ions.

Reduction: The nitroxide group can be reduced to form hydroxylamines.

Substitution: The nitroxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of oxoammonium ions.

Reduction: Formation of hydroxylamines.

Substitution: Formation of substituted stearates with different functional groups.

Scientific Research Applications

Membrane Dynamics Studies

Overview : 16-Nitroxystearate is extensively used to investigate the fluidity and dynamics of lipid bilayers in biological membranes. Its location within the lipid bilayer allows researchers to monitor changes in membrane properties under different conditions.

Key Findings :

- Cholesterol Interaction : Studies have shown that the incorporation of cholesterol significantly affects the mobility of 16-NS within phosphatidylcholine membranes. The presence of cholesterol decreases the lateral diffusion constants of lipids, indicating an ordering effect within the membrane .

- Temperature Effects : The mobility of 16-NS varies with temperature, providing insights into phase transitions in lipid membranes. Research indicates that 16-NS becomes more mobile away from phase boundaries, which can be critical for understanding membrane behavior in physiological conditions .

| Parameter | Effect on 16-NS Mobility |

|---|---|

| Cholesterol Mole Fraction | Decreases mobility significantly |

| Temperature Increase | Increases mobility |

Protein Interaction Studies

Overview : The use of this compound extends to studying protein conformational changes and interactions. By labeling specific sites on proteins, researchers can track dynamic processes in real-time.

Case Study : A study utilized 16-NS to label a specific cysteine residue in a membrane protein, allowing for the observation of conformational changes upon ligand binding. The EPR (Electron Paramagnetic Resonance) spectra revealed distinct changes that correlated with functional states of the protein, demonstrating how nitroxide labels can provide insights into protein dynamics .

Drug Delivery Systems

Overview : Recent research has explored the potential of this compound in drug delivery systems, particularly as a tracer for monitoring drug release from liposomal formulations.

Key Findings :

- Release Kinetics : By incorporating 16-NS into liposomes, researchers can track the release kinetics of encapsulated drugs using EPR spectroscopy. The rate at which 16-NS is released correlates with drug release profiles, providing a dual function as both a label and a therapeutic agent .

Spin Labeling Techniques

Overview : this compound is a critical component in spin labeling techniques used to study molecular motion and interactions at a microscopic level.

Application Example :

- Self-Assembled Monolayers (SAMs) : In experiments involving self-assembled monolayers, 16-NS has been used to assess how molecular organization affects electron transport properties. The placement of nitroxide labels at varying distances from surfaces provides insights into how molecular orientation influences electron transfer rates .

Mechanism of Action

The mechanism of action of 16-Nitroxystearate involves its interaction with lipid membranes. The nitroxide group acts as a spin label, allowing researchers to monitor changes in membrane order and fluidity. It can also influence the activity of membrane-bound enzymes by altering the local environment of the lipid bilayer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stearic Acid Derivatives

Isopropyl Stearate

- Formula : C₂₁H₄₂O₂ (mixture of isopropyl esters of myristic, palmitic, and stearic acids) .

- Key Differences: Unlike 16-Nitroxystearate, isopropyl stearate lacks a nitroxy group and is instead an ester. This renders it non-polar and lipophilic, making it suitable as an emollient in pharmaceuticals and cosmetics .

- Applications : Used in topical formulations for its solubility in oils and stability under neutral conditions .

Isostearic Acid (16-Methylheptadecanoic Acid)

- Formula : C₁₈H₃₆O₂ (branched-chain fatty acid) .

- Key Differences : The branched methyl group at C16 in isostearic acid contrasts with the nitroxy group in this compound. This branching improves oxidative stability and lowers melting points, enhancing its utility in lubricants and surfactants .

Nitroxylated Fatty Acids

Nitro-Oleic Acid

- Formula: C₁₈H₃₃NO₄ (nitroxy group at C9 or C10 in oleic acid).

- Key Differences : While both compounds are nitroxylated, nitro-oleic acid has a nitroxy group on an unsaturated chain, conferring distinct biological activity (e.g., anti-inflammatory signaling) absent in saturated this compound .

Unsaturated Fatty Acids

Brassidic Acid (Trans-13-Docosenoic Acid)

- Formula : C₂₂H₄₂O₂ (trans-unsaturated fatty acid) .

- Key Differences : The trans double bond in brassidic acid increases rigidity and melting point (≈60°C) compared to this compound, which likely remains liquid at room temperature due to its polar nitroxy group .

Comparative Data Table

| Compound | Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |

|---|---|---|---|---|

| This compound | C₁₈H₃₅NO₄ | 384.581 | Nitroxy (-O-NO₂) | Polar, redox-active |

| Isopropyl Stearate | C₂₁H₄₂O₂ | 326.56 | Ester (-COO-) | Lipophilic, emollient |

| Isostearic Acid | C₁₈H₃₆O₂ | 284.48 | Branched alkyl | Oxidative stability, low melting point |

| Brassidic Acid | C₂₂H₄₂O₂ | 338.57 | Trans double bond | High melting point, rigid structure |

Research Findings and Implications

- Stability : The nitroxy group in this compound may confer susceptibility to hydrolysis under acidic or alkaline conditions, unlike isostearic acid or brassidic acid, which are more stable .

- Analytical Challenges: Identification of this compound requires advanced methods (e.g., LC-MS) due to its polarity, whereas non-polar derivatives like isopropyl stearate are analyzed via GC-MS .

- Biological Activity : Preliminary data suggest nitroxy fatty acids modulate cellular redox pathways, but this compound’s specific roles remain uncharacterized compared to nitro-oleic acid .

Biological Activity

16-Nitroxystearate is a nitroxide derivative of stearic acid, which has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its effects on membrane fluidity, ion transport mechanisms, and potential therapeutic applications.

Membrane Fluidity and Interaction Studies

Research has demonstrated that this compound influences membrane fluidity and the activity of membrane proteins. A study using spin-labeling techniques revealed that this compound can alter the fluidity of lipid membranes, impacting the organization and function of membrane proteins such as Na+/K+-ATPase. Specifically, the presence of this compound led to an initial increase in membrane order over a 0–24 hour culture period, suggesting a modulation of membrane dynamics that could affect cellular signaling pathways .

Ion Transport Modulation

The compound's interaction with ion transport mechanisms has been investigated, particularly regarding Na+-Ca2+ exchange and calcium permeability in cardiac cells. Studies indicate that this compound can modulate these ion transport processes, potentially influencing cardiac contractility and excitability. The modulation observed was attributed to alterations in membrane properties induced by the nitroxide group, which may enhance or inhibit ion channel activity depending on the concentration and specific cellular context .

Antimicrobial Activity

In addition to its effects on membrane dynamics, this compound exhibits antimicrobial properties. It has been shown to selectively inhibit the growth of Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies. The mechanism behind this activity may involve disruption of bacterial membrane integrity or interference with essential metabolic processes .

Case Studies and Research Findings

Several studies have provided insights into the biological implications of this compound:

- Cardiac Function : A study evaluated the effects of this compound on cardiac myocytes. Results indicated that the compound improved calcium handling within these cells, which could have implications for treating heart diseases characterized by impaired calcium signaling.

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively reduced bacterial load in vitro against various strains of Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Preliminary findings suggest that this compound may exert neuroprotective effects by modulating oxidative stress pathways. This could position it as a therapeutic candidate for neurodegenerative diseases where oxidative damage is a contributing factor.

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Cardiac Myocytes | Calcium Handling | Improved calcium signaling; potential for heart disease therapy |

| Antimicrobial Activity | Bacterial Growth | Selective inhibition of Gram-negative bacteria |

| Neuroprotection | Oxidative Stress | Possible reduction in oxidative damage |

Properties

IUPAC Name |

15-(2-ethyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)pentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDFMDXURXAITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.